molecular formula C5H9NO4S B1598816 S-(Carboxymethyl)-D-cysteine CAS No. 50698-76-5

S-(Carboxymethyl)-D-cysteine

Cat. No. B1598816
CAS RN: 50698-76-5
M. Wt: 179.2 g/mol
InChI Key: GBFLZEXEOZUWRN-GSVOUGTGSA-N
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Description

S-(Carboxymethyl)-D-cysteine (CMC) is a derivative of the amino acid cysteine. It is an important compound in the field of biochemistry and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Metabolic Interactions and Therapeutic Efficacy

S-(Carboxymethyl)-L-cysteine, a derivative of the sulfur-containing amino acid cysteine, has found clinical use in respiratory medicine. Its metabolism involves subtle interactions with intermediary metabolism pathways and shows variations influenced by polymorphisms and circadian rhythms. These variations could explain the differing therapeutic efficacy observed in patients, suggesting that S-(Carboxymethyl)-L-cysteine works effectively in some patients but not in others (Mitchell & Steventon, 2012).

Synthesis for Semisynthetic Cephalosporin

S-(Carboxymethyl)-D-cysteine has been synthesized enzymatically as a component of the semisynthetic cephalosporin, MT-141. This synthesis involves a β-replacement reaction by enzymes from Pseudomonas putida and subsequent hydrolysis, highlighting its importance in pharmaceutical manufacturing (Nagasawa, Hosono, Ohkishi, & Yamada, 1983).

Pharmacokinetic Modeling

A pharmacokinetic study using models like WinNonlin and Phoenix modeling revealed insights into the dosing of S-(Carboxymethyl)-L-cysteine. This study helps in understanding the drug's behavior in vivo, which is crucial for its effective use in clinical settings (Steventon & Mitchell, 2021).

Antioxidant and Neuroprotective Properties

In a study exploring the potential of S-(Carboxymethyl)-L-cysteine in Parkinson's disease, it was found to act as a free radical scavenger and showed protective effects against oxidative stress and mitochondrial impairment in dopaminergic neurons. This suggests its utility in neurodegenerative disorders (Catanesi et al., 2021).

Xenobiotic-Endobiotic Interactions

A study investigating the interplay between S-(Carboxymethyl)-L-cysteine and plasma amino acids in humans showed no significant associations between drug metabolism and plasma amino acid levels. This provides insights into its metabolic pathways and interactions with endogenous substances (Steventon, Mitchell, Angulo, & Barbas, 2011).

Mechanism of Action

Target of Action

S-(Carboxymethyl)-D-cysteine, also known as Carbocisteine, is primarily targeted towards the respiratory system, specifically in conditions characterized by increased mucus production . It is used as a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .

Mode of Action

Carbocisteine works by reducing the viscosity of mucus, which helps in its expulsion from the respiratory tract . It achieves this by breaking down the structure of the mucus, making it less thick and sticky, and therefore easier to cough up . This action helps to relieve symptoms such as shortness of breath and frequent coughing in conditions like Chronic Obstructive Pulmonary Disease (COPD) and bronchiectasis .

Biochemical Pathways

It is known that it works on the mucus in the airways, breaking down the structure and reducing its viscosity . This action helps clear the airways, making breathing easier and reducing the risk of infection .

Pharmacokinetics

Carbocisteine is rapidly metabolized in humans to S-carboxymethyl-L-cysteine sulfoxide (CMCO) . Multiple dose modelling indicated maximum peak concentrations (Cmax) ranging from 1.29 to 11.22 μg/ml and those at steady state (Css (av)) from 1.30 to 8.40 μg/ml . The metabolism of this agent differs within the same individual, with sulfur oxygenated metabolites generated upon night-time administration .

Result of Action

The primary result of Carbocisteine’s action is the reduction of mucus viscosity in the respiratory tract, which helps in its expulsion . This leads to relief from symptoms such as shortness of breath and frequent coughing in conditions like COPD and bronchiectasis . Additionally, it prevents pulmonary infections by decreasing accumulated mucus in the respiratory tract .

Action Environment

The action of Carbocisteine can be influenced by various environmental factors. For instance, the diurnal variation in biotransformation (deactivation) is dependent on the genetic polymorphism on which relies the patient population capacities of S-carboxymethyl-L-cysteine sulphoxidation . It has been reported that those cohorts who are efficient sulfur oxidizers will generate inactive oxygenated metabolites. In contrast, those who have a relative deficiency in this mechanism will be subjected to the active sulfide for a more extended period .

properties

IUPAC Name

(2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198749
Record name S-(Carboxymethyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(Carboxymethyl)-D-cysteine

CAS RN

50698-76-5
Record name S-(Carboxymethyl)-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50698-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine, D-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(Carboxymethyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(carboxymethyl)-D-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBOCYSTEINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0315LV4X5V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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